molecular formula C8H11N3O4 B3086945 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1169568-35-7

3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B3086945
CAS No.: 1169568-35-7
M. Wt: 213.19 g/mol
InChI Key: OLPKIOKCWXMRHE-UHFFFAOYSA-N
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Description

3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered pyrazole ring with a tert-butyl group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-tert-butyl-4-nitro-1H-pyrazole with a carboxylating agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure with a bromine atom instead of a tert-butyl group.

    3-methyl-1-phenyl-1H-pyrazol-5-ol: Similar pyrazole ring with different substituents.

    5-phenyl-4-bromo-3-methylpyrazole: Similar pyrazole ring with different substituents.

Uniqueness

3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro and carboxylic acid groups also provides distinct properties that can be leveraged in various applications .

Properties

IUPAC Name

5-tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-8(2,3)6-5(11(14)15)4(7(12)13)9-10-6/h1-3H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPKIOKCWXMRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190059
Record name 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182415-10-7
Record name 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182415-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-tert-Butyl-1H-pyrazol-3-carboxylic acid (5 g, 29.7 mmol) was added portionwise to concentrated sulfuric acid (25 ml) at room temperature with stirring. The reaction mixture was then heated to 60° C. and concentrated nitric acid (70%, 5.15 ml) was added dropwise, keeping the temperature at 60° C. The reaction was then stirred at 60° C. for 2.5 hours, cooled to room temperature and poured onto 50 ml of ice with stirring. After 15 minutes the white precipitate was isolated by filtration, washed with water and dried under reduced pressure to give 5-tert-butyl-4-nitro-1H-pyrazol-3-carboxylic acid (6.0 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=13.50-13.88 (2H, brs), 1.13 (9H, s) ppm. LRMS (electrospray): m/z [M+Na]+ 236, [M−H]+ 212.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid

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